2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

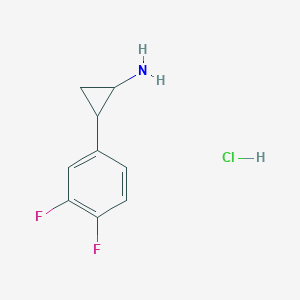

The molecular architecture of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride consists of a cyclopropane ring fused to a 3,4-difluorophenyl group, with an amine functional group at the C1 position (Figure 1). The compound’s molecular formula is $$ \text{C}9\text{H}{10}\text{ClF}_2\text{N} $$, with a molecular weight of 205.63 g/mol. The cyclopropane ring adopts a strained planar geometry, while the phenyl ring exhibits a dihedral angle of 29.7–33.0° relative to the cyclopropane plane, as observed in crystallographic studies.

Stereochemical analysis confirms the (1R,2S) configuration for the hydrochloride salt. This configuration arises from the trans addition of substituents during cyclopropanation reactions, where the fluorine atoms occupy adjacent positions on the phenyl ring. Chiral HPLC and X-ray diffraction validate the enantiomeric purity (>98% ee) and absolute configuration.

| Structural Feature | Value | Method |

|---|---|---|

| Cyclopropane bond length | 1.48–1.52 Å | X-ray diffraction |

| C1–N bond length | 1.45 Å | DFT calculation |

| Dihedral angle (Ph/Cyclopropane) | 29.7–33.0° | X-ray diffraction |

Properties

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLOCHFFLYHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps :

Starting Material: The process begins with the preparation of (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol.

Cyclopropanation: This intermediate is then subjected to cyclopropanation using triphenylphosphine and diethylazodicarboxylate in benzene to yield (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane.

Reduction: The nitro group is reduced by catalytic hydrogenation with a palladium catalyst and zinc dust to obtain 2-(3,4-difluorophenyl)cyclopropane amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can further modify the cyclopropane ring or the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or zinc dust.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride involves several chemical reactions that yield the desired compound efficiently. The key steps include:

- Cyclopropanation Reaction : The starting material, 3,4-difluorobenzaldehyde, undergoes cyclopropanation to form the cyclopropane ring.

- Chiral Resolution : The compound can be resolved into its chiral forms using asymmetric synthesis techniques.

- Formation of Hydrochloride Salt : The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

This compound has the molecular formula and exhibits specific physical properties such as melting point and solubility characteristics that are essential for its application in drug formulation .

The primary biological application of this compound is as an intermediate in the synthesis of ticagrelor, a potent antiplatelet agent used in cardiovascular medicine. Ticagrelor functions as a P2Y12 receptor antagonist, which inhibits platelet activation and aggregation .

Therapeutic Applications

The therapeutic applications of ticagrelor, derived from this compound, include:

- Acute Coronary Syndrome (ACS) : Ticagrelor is indicated for patients with ACS to reduce the risk of cardiovascular events.

- Post-myocardial Infarction : It is used in patients who have suffered a heart attack to prevent further thrombotic events.

Case Studies and Research Findings

Several studies have documented the efficacy of ticagrelor in clinical settings:

- PLATO Trial : This pivotal study demonstrated that ticagrelor significantly reduced the rate of cardiovascular death, myocardial infarction, or stroke compared to clopidogrel in patients with ACS .

- Comparative Effectiveness Research : Research comparing ticagrelor with other antiplatelet agents showed superior outcomes in terms of reducing major adverse cardiovascular events (MACE) without increasing bleeding risk significantly .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways[5][5]. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Similar Compounds

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: An intermediate used in the synthesis of ticagrelor, a P2Y12 receptor antagonist.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine mandelate: Another derivative used in medicinal chemistry.

Uniqueness

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals[8][8].

Biological Activity

2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

The compound serves primarily as an intermediate in synthesizing various biologically active molecules, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment. The interaction of this compound with biological systems can influence cellular functions by modulating enzyme activities.

The mechanism of action involves binding to specific receptors or enzymes, leading to alterations in their activity. For instance, it has been noted that the compound may inhibit monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. This inhibition can result in increased levels of 2-arachidonoylglycerol, potentially providing analgesic and anticancer effects .

Biological Activities

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that compounds with similar structures showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects : Compounds structurally related to this compound have been associated with neuroprotection, potentially through antioxidant mechanisms. These properties make them candidates for treating neurodegenerative diseases like Alzheimer's .

Antidepressant Potential : Some studies suggest that cyclopropane derivatives can modulate neurotransmitter systems, indicating potential antidepressant effects. The unique difluoro substitution pattern may enhance these activities by improving binding affinities to target receptors.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Cancer Cell Proliferation Inhibition : A study evaluated the compound's effects on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through MAGL inhibition .

- Alzheimer's Disease Models : In vitro assays demonstrated that the compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Neuroprotective Studies : Research on similar compounds has shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease management .

Data Table: Biological Activities of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(Phenyl)cyclopropanamine | Simple phenyl substitution | Moderate antidepressant effects |

| 2-(4-Fluorophenyl)cyclopropanamine | Fluorine substitution at para position | Enhanced neuroprotective properties |

| 2-(3-Chlorophenyl)cyclopropanamine | Chlorine substitution at meta position | Notable antitumor activity |

| 2-(3,4-Difluorophenyl)cyclopropanamine | Two fluorine atoms enhancing lipophilicity | Potentially higher potency against specific targets |

Q & A

Q. What are the key synthetic steps for 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride?

The synthesis involves a multi-step sequence:

Friedel-Crafts acylation : Reacting 3,4-difluorobenzene with acetyl chloride to form an intermediate ketone.

Enantiospecific carbonyl reduction : Using chiral catalysts or enzymes to reduce the ketone to an alcohol while controlling stereochemistry.

Cyclopropane formation : Utilizing asymmetric cyclopropanation (e.g., via epoxide intermediates or transition-metal catalysis) to construct the cyclopropane ring.

Amine formation : Converting the cyclopropane intermediate to the primary amine via Hofmann degradation or reductive amination.

Salt formation : Isolation as the hydrochloride salt for stability and crystallinity .

Q. How is the purity of this compound assessed in research settings?

Purity is typically evaluated using:

- HPLC : Quantitative analysis with reverse-phase columns (e.g., C18), achieving >95% purity as reported for structurally similar derivatives .

- NMR spectroscopy : Confirming structural integrity via ¹H and ¹³C resonance assignments (e.g., cyclopropane proton signals at δ 1.2–2.5 ppm) .

- Mass spectrometry (HRMS) : Validating molecular weight (C₉H₁₀ClF₂N, MW 205.63) and isotopic patterns .

Q. What safety protocols are required for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Classify as hazardous organic waste and engage certified agencies for disposal .

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodology :

- Lipase-mediated kinetic resolution : As demonstrated in the synthesis of Ticagrelor intermediates, immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze racemic esters, yielding the (1R,2S)-enantiomer with >98% enantiomeric excess (ee) .

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., D-mandelic acid salts) to induce asymmetry during cyclopropanation .

Q. Optimization :

- Flow chemistry : Continuous biphasic reactors improve mixing and reduce diffusion limitations in enzymatic resolutions .

Q. What role does this compound play in Ticagrelor synthesis?

It serves as the chiral cyclopropane intermediate in Ticagrelor’s structure, contributing to stereochemical specificity required for P2Y₁₂ receptor antagonism. The (1R,2S)-configuration is critical for binding affinity and therapeutic efficacy in preventing thrombosis .

Q. How can researchers resolve contradictions in purity data from different analytical methods?

Case Example :

- HPLC vs. NMR discrepancies : If HPLC indicates 96% purity but NMR reveals residual solvents, perform:

- Thermogravimetric analysis (TGA) : Quantify volatile impurities.

- Elemental analysis : Verify stoichiometry (e.g., Cl⁻ content via ion chromatography).

- Cross-validation : Use orthogonal methods (e.g., LC-MS) to confirm results .

Q. What strategies optimize yield in large-scale synthesis?

Key Approaches :

- Catalyst screening : Transition-metal catalysts (e.g., Rh₂(OAc)₄) improve cyclopropanation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Friedel-Crafts steps .

- Process intensification : Flow reactors reduce batch-to-batch variability and scale-up challenges .

Q. How does the compound’s stability impact pharmacological studies?

Stability Challenges :

Q. Experimental Design :

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.